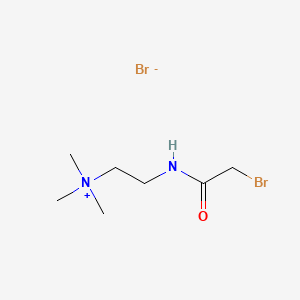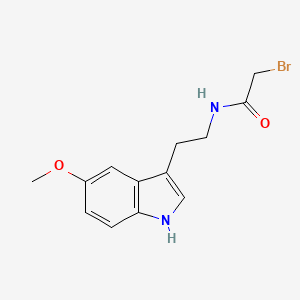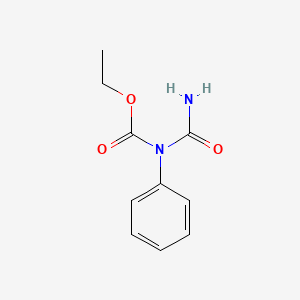
Ethyl 2-phenylallophanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-phenylallophanate is an organic compound with the chemical formula C10H12N2O3. It is known for its anticonvulsive properties and has been studied for various applications in chemistry and industry . The compound is characterized by the presence of an allophanate group, which is a derivative of urethane.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 2-phenylallophanate can be synthesized through the reaction of phenyl isocyanate with ethyl urethane. This reaction typically occurs at high temperatures (≥170°C) and involves the formation of an intermediate allophanate product . The reaction conditions, such as the NCO/urethane ratio, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: In industrial settings, the production of ethyl phenyl allophanate involves the use of advanced techniques such as MALDI-TOF spectrometry and NMR spectroscopy to monitor the reaction and ensure the quality of the product . The process is optimized to achieve high yields and minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-phenylallophanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert ethyl phenyl allophanate into simpler compounds.
Substitution: The allophanate group can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acids are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carbonyl compounds, while reduction can produce amines and alcohols .
Aplicaciones Científicas De Investigación
Ethyl 2-phenylallophanate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl phenyl allophanate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with neurotransmitter receptors in the brain, modulating their activity and reducing the occurrence of seizures.
Pathways Involved: It affects the GABAergic and glutamatergic pathways, which are crucial for maintaining the balance between excitation and inhibition in the nervous system.
Comparación Con Compuestos Similares
Ethyl 2-phenylallophanate can be compared with other similar compounds, such as:
Phenyl isocyanate: A precursor in the synthesis of ethyl phenyl allophanate, known for its high reactivity.
Ethyl urethane: Another precursor, used in the formation of the allophanate group.
Other Allophanates: Compounds with similar structures but different substituents, which may exhibit varying reactivity and applications
Uniqueness: this compound stands out due to its specific anticonvulsive properties and its versatility in chemical synthesis and industrial applications. Its ability to undergo various chemical reactions and form stable products makes it a valuable compound in multiple fields .
Propiedades
Número CAS |
35104-18-8 |
|---|---|
Fórmula molecular |
C10H12N2O3 |
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
ethyl N-carbamoyl-N-phenylcarbamate |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-10(14)12(9(11)13)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,11,13) |
Clave InChI |
VCGUVRCFKLUCRS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N(C1=CC=CC=C1)C(=O)N |
SMILES canónico |
CCOC(=O)N(C1=CC=CC=C1)C(=O)N |
| 35104-18-8 | |
Sinónimos |
ethyl phenyl allophanate SCS 35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid [4-[(4-hydroxyanilino)-oxomethyl]-2-methoxyphenyl] ester](/img/structure/B1211952.png)
![1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1211954.png)
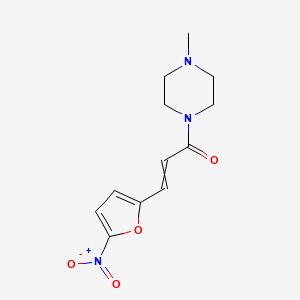
![3-[(2,4-Dichlorobenzylidene)amino]-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1211957.png)
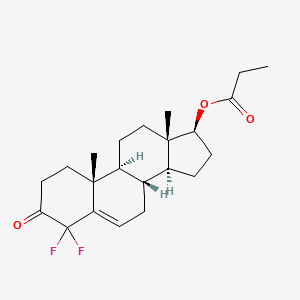
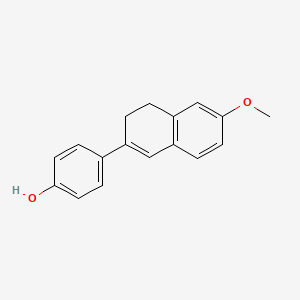
![1-Methyl-7,7-dioxo-18-oxa-7lambda6-thia-10-azahexacyclo[15.6.1.02,15.04,13.06,11.020,24]tetracosa-2(15),3,6(11),13,17(24),19-hexaene-5,12,16-trione](/img/structure/B1211961.png)


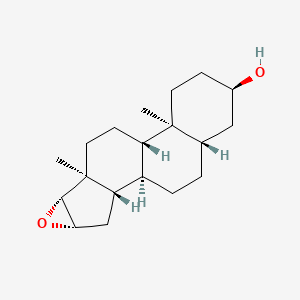

![[[(2R,3S,4R,5R)-5-[6-[[2-(6-aminohexylamino)-2-oxoethyl]amino]purin-9-yl]-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] hydrogen phosphate](/img/structure/B1211971.png)
